4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine is a chemical compound known for its utility in various fields of science and industry. This compound is characterized by a complex structure featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a cyclopropyl group attached to a thiazole ring, and an amine group. The unique arrangement of these functional groups imparts distinctive chemical properties, making it a subject of interest in synthetic chemistry and biomedical research.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3S/c13-8-3-6(12(14,15)16)4-17-10(8)9-5-20-11(19-9)18-7-1-2-7/h3-5,7H,1-2H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYUXSQTALFLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the chlorination of 2-aminopyridine to produce 3-chloro-2-aminopyridine. This can be achieved using thionyl chloride or phosphorus pentachloride under controlled conditions.
Step 2:
Step 3: : To form the thiazole ring, the chlorinated trifluoromethylpyridine intermediate undergoes cyclization with a cyclopropyl thiourea in the presence of a base, such as sodium ethoxide.
Step 4: : The final product, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine, is isolated through recrystallization or chromatography.
Industrial Production Methods
Industrial production typically scales up the laboratory synthesis by optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure maximum yield and purity. Catalysts and automated reaction controls may also be employed to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Substitution Reactions: : The compound's chlorinated and trifluoromethyl groups make it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: : The presence of the amine group allows it to participate in redox reactions, modifying the electronic properties of the compound.
Coupling Reactions: : The thiazole and pyridine rings can undergo various coupling reactions, such as Suzuki or Heck coupling, expanding its utility in organic synthesis.
Common Reagents and Conditions
Nucleophiles: : Common nucleophiles for substitution include amines, thiols, and alcohols.
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Catalysts: : Palladium or nickel catalysts are often employed in coupling reactions.
Major Products Formed
The products formed depend on the type of reaction:
Substitution: : Introduction of new functional groups replacing the chlorine atom.
Oxidation: : Formation of nitro or sulfoxide derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine serves as an intermediate in the synthesis of more complex molecules, particularly those with pharmacological interest.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its structural analogy to biologically active molecules.
Medicine
Industry
In the industrial sector, it can be utilized in the synthesis of specialty chemicals, agricultural chemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structural elements allow it to fit into the active sites of these biomolecules, inhibiting or modulating their activity. The chlorine and trifluoromethyl groups contribute to its binding affinity and specificity, while the cyclopropyl and thiazole rings add rigidity and stability to the molecule.
Comparison with Similar Compounds
Similar compounds include other pyridine-thiazole derivatives and trifluoromethyl-substituted heterocycles. Compared to these analogs, 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropyl-1,3-thiazol-2-amine stands out due to its combination of a cyclopropyl group with a chlorinated pyridine, which enhances its chemical reactivity and biological activity.
List of Similar Compounds
2-(Trifluoromethyl)pyridine derivatives.
N-Cyclopropyl-thiazol-2-amines.
Chloropyridine-thiazole compounds.
This detailed examination of this compound reveals its significance across various scientific and industrial domains, making it a compound of considerable interest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
